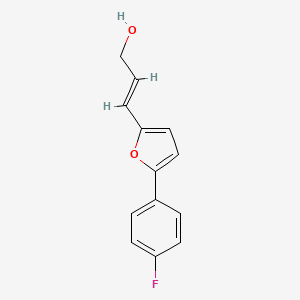3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol
CAS No.:
Cat. No.: VC18150866
Molecular Formula: C13H11FO2
Molecular Weight: 218.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11FO2 |
|---|---|
| Molecular Weight | 218.22 g/mol |
| IUPAC Name | (E)-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-ol |
| Standard InChI | InChI=1S/C13H11FO2/c14-11-5-3-10(4-6-11)13-8-7-12(16-13)2-1-9-15/h1-8,15H,9H2/b2-1+ |
| Standard InChI Key | XHFZGFSFCNANBV-OWOJBTEDSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C2=CC=C(O2)/C=C/CO)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CC=C(O2)C=CCO)F |
Introduction
3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol is an organic compound characterized by its unique structure, which includes a furan ring and a prop-2-en-1-ol moiety. The molecular formula for this compound is C₁₃H₁₁FO₂, and it has a molecular weight of approximately 218.22 g/mol . The presence of the fluorophenyl group enhances its potential biological activity due to the electron-withdrawing nature of the fluorine atom, which can influence the compound's reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol typically involves the reaction of 4-fluorobenzaldehyde with furan-2-carbaldehyde in the presence of a base, followed by a condensation reaction with propargyl alcohol. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Biological Activities and Potential Applications
Preliminary studies suggest that 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol exhibits notable biological activities, including antimicrobial and anti-inflammatory properties. The compound is studied for its potential as a therapeutic agent for various diseases, with ongoing research focusing on its interaction with specific molecular targets and pathways.
3.1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effective antibacterial and antifungal activities against a range of pathogens.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[3-(4-Fluorophenyl)-1-propan-2-ylindol-2-yl]prop-2-en-1-ol | Contains an indole structure | |
| (E)-N-(4-fluorophenyl)-3-furan-2-ylic acrylamide | Acrylamide derivative | |
| 3-(4-fluorophenyl)-5-(furan-2-yl)-1H-pyrazole | Pyrazole structure |
The uniqueness of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol lies in its specific combination of the furan moiety and the propene structure, which may confer distinct reactivity and biological properties compared to similar compounds.
Future Research Directions
Further research is required to elucidate the specific mechanisms and efficacy of 3-(5-(4-Fluorophenyl)furan-2-yl)prop-2-en-1-ol in biological contexts. This includes detailed studies on its interaction with biological targets and pathways, as well as its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom enhances its potential as a lead compound in drug development by modulating pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume